molecular formula C23H24FN5O2 B2694964 N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021119-37-8

N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2694964
M. Wt: 421.476
InChI Key: IOAOEJOGUOOGNH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
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Scientific Research Applications

Discovery of Potent and Selective Met Kinase Inhibitors

This compound has been identified as a potent and selective Met kinase inhibitor. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including similar compounds, have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models. This has led to clinical trials for potential therapeutic applications (Schroeder et al., 2009).

Serotonin 5-HT1A Receptor Antagonist

Compounds like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been developed as analogs, showing high affinity and selectivity as 5-HT1A receptor antagonists. This is significant for potential applications in neuropsychiatric disorder diagnostics, particularly in PET imaging (García et al., 2014).

Anti-inflammatory Activity

Similar compounds have been synthesized and evaluated for anti-inflammatory activity. For instance, N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, when condensed with compounds like piperazine, showed potent anti-inflammatory activity in rat paw oedema models (Rajasekaran et al., 1999).

PET Imaging in Human Serotonin 1A Receptors

Compounds structurally related to N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide have been used in PET imaging studies to quantify 5-HT1A receptors in human subjects, contributing significantly to research in neurological and psychiatric disorders (Choi et al., 2015).

Motilin Receptor Agonist Development

Research into similar compounds has led to the discovery of novel small molecule motilin receptor agonists, showing promising pharmacokinetic profiles and potential for gastrointestinal transit applications (Westaway et al., 2009).

Estrogen Receptor Binding Affinity and Cytotoxic Activities

Compounds containing piperazine and pyrimidine moieties have been synthesized and evaluated for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. This research contributes to the development of potential cancer therapeutics (Parveen et al., 2017).

Antiviral and Antimicrobial Activities

Derivatives of piperazine doped with febuxostat have shown promising antiviral and antimicrobial activities, potentially contributing to the treatment of infectious diseases (Reddy et al., 2013).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-16-8-9-18(14-20(16)24)27-23(30)29-12-10-28(11-13-29)21-15-22(26-17(2)25-21)31-19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAOEJOGUOOGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

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